molecular formula C19H22N4O4 B601202 4-Desmethyl Istradefylline CAS No. 160434-48-0

4-Desmethyl Istradefylline

Cat. No.: B601202
CAS No.: 160434-48-0
M. Wt: 370.41
InChI Key:
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Description

4-Desmethyl Istradefylline is a metabolite of Istradefylline . It is a very potent, selective, and orally active adenosine A2A receptor antagonist with Ki of 2.2 nM in experimental models of Parkinson’s disease .


Synthesis Analysis

The synthesis process of Istradefylline, the parent compound of this compound, involves the preparation of a compound from 1,3-diethylformamide and cyanoacetic acid in acetic anhydride . An impurity in the istradefylline intermediate A1 was identified by high-performance liquid chromatography (HPLC), separated by preparative HPLC, and further characterized by UV, IR, MS, NMR, 2D NMR, and single-crystal XRD analyses .


Molecular Structure Analysis

The molecular formula of this compound is C19H22N4O4 . Its average mass is 370.402 Da and its mono-isotopic mass is 370.164093 Da .

Scientific Research Applications

Parkinson's Disease Treatment

4-Desmethyl Istradefylline, known as Istradefylline, is primarily researched for its efficacy in treating Parkinson’s disease (PD). Studies have shown that it functions as an adenosine A2A receptor antagonist and is used adjunctively with L-DOPA (a common PD medication) to manage motor fluctuations in PD patients. Its ability to alleviate parkinsonian motor symptoms, such as bradykinesia and postural deficits, has been demonstrated in various studies including those on animal models like the MPTP-treated macaque, which shows similarities to human PD symptoms (Ko et al., 2016).

Cognitive Improvement

Additionally, Istradefylline has been studied for its potential impact on cognitive deficits related to PD. In chronic low dose MPTP-treated macaques, a model for cognitive impairments in PD, Istradefylline administration resulted in improvements in attentional and working memory deficits (Ko et al., 2016).

Drug Development and Impurity Analysis

In the realm of pharmaceutical development, research has also been conducted on the impurities found in Istradefylline intermediates, which is crucial for ensuring the drug's quality and safety. Identification and control of these impurities are necessary steps in the pharmaceutical manufacturing process (Xu et al., 2020).

Crystal Forms and Solubility

Another area of research is the investigation of Istradefylline's crystal forms, which are pivotal in determining the drug's efficacy. Studies have reported on the solubility and dissolution profiles of different crystal forms of Istradefylline, which are key factors in its bioavailability and therapeutic effectiveness (Wang et al., 2022).

Antidepressant Potential

Emerging research also suggests the potential use of Istradefylline as an antidepressant, particularly in the context of Parkinson's disease. Its effectiveness in improving mood symptoms has been demonstrated in rodent models, indicating a possible broader application beyond motor symptom management in PD (Yamada et al., 2013).

Safety and Hazards

When handling 4-Desmethyl Istradefylline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Future directions should include more robust randomized controlled trials to further evaluate istradefylline’s additional utility in treating Parkinson’s disease-related mood and cognitive symptoms . Additional preliminary evidence suggests that istradefylline may favorably alter the course and symptoms of Parkinson’s disease .

Properties

IUPAC Name

1,3-diethyl-8-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-13(24)14(11-12)27-4/h7-11,24H,5-6H2,1-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGCYFOMTIEDMR-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160434-48-0
Record name 4'-O-Demethyl istradefylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160434480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-O-DEMETHYL ISTRADEFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2P9NA76OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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